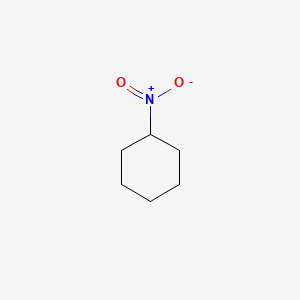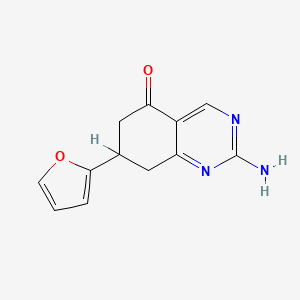
NKY80
Overview
Description
NKY80 is a heterocyclic compound with the molecular formula C₁₂H₁₁N₃O₂ and a molecular weight of 229.24 g/mol . This compound is known for its unique structure, which includes a quinazolinone core fused with a furan ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
NKY80, also known as 2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one, is a potent, selective, and non-competitive inhibitor of the adenylyl cyclase (AC) type V isoform . Adenylyl cyclases are essential enzymes that generate cyclic adenosine 3’5’-monophosphate (cAMP) from ATP . This compound has a higher affinity for AC type V over AC type III and II .
Mode of Action
This compound interacts with its target, the AC type V isoform, by inhibiting its catalytic activity . This inhibition is non-competitive with respect to ATP . The compound’s interaction with its target leads to a decrease in the production of cAMP, a crucial secondary messenger involved in many biological processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP pathway. By inhibiting AC type V, this compound reduces the production of cAMP . This can have downstream effects on various cellular processes that rely on cAMP, including signal transduction, regulation of ion channels, and control of enzyme activity .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The primary molecular effect of this compound’s action is the reduction of cAMP levels due to the inhibition of AC type V . This can lead to changes in cellular processes regulated by cAMP. For example, in a rat model of Parkinson’s disease, this compound blocked increases of both [ (3)H]-GABA release and cAMP production, indicating that AC V/VI expression is a major determinant of increased GABAergic transmission in rats with L-DOPA induced severe dyskinesia .
Biochemical Analysis
Biochemical Properties
NKY80 interacts with several different AC isozymes, inhibiting type V more strongly than type II or type III . It also potently inhibits AC type VI, with an affinity close to that of AC type V . These interactions with AC isozymes are crucial for the regulation of cAMP levels, which play a key role in many biochemical reactions.
Cellular Effects
This compound influences cell function by regulating the activity of adenylyl cyclase, thereby controlling the levels of cAMP within the cell . Changes in cAMP levels can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to adenylyl cyclase isozymes, inhibiting their activity and thus reducing the production of cAMP . This can lead to changes in gene expression and cellular signaling, as cAMP is a key second messenger molecule involved in transmitting signals from hormones and neurotransmitters .
Metabolic Pathways
This compound is involved in the cAMP signaling pathway by inhibiting the activity of adenylyl cyclase . This can affect the levels of cAMP within the cell, influencing metabolic flux and the levels of other metabolites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NKY80 typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with furfural in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
NKY80 can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
NKY80 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one
- 2-Amino-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one
- 2-Amino-7-pyridin-2-yl-7,8-dihydro-6H-quinazolin-5-one
Uniqueness
NKY80 is unique due to its specific furan ring substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-amino-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-12-14-6-8-9(15-12)4-7(5-10(8)16)11-2-1-3-17-11/h1-3,6-7H,4-5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJUSNIBPPMLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214613 | |
| Record name | 2-Amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299442-43-6 | |
| Record name | 2-Amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299442-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NKY80 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of NKY80?
A: this compound functions as an adenylyl cyclase (AC) inhibitor. It demonstrates selectivity for certain AC isoforms, particularly AC5 and AC6. [] It is believed to bind to the ATP binding site of AC, rather than the forskolin binding pocket. []
Q2: How selective is this compound for AC5 compared to other isoforms?
A: While initially described as an AC5-selective inhibitor, research has revealed that this compound does not strongly discriminate between AC5 and AC6. [, ] Although it exhibits greater potency against recombinant AC5 compared to AC2 and AC1, this selectivity is modest, ranging from approximately 4 to 40-fold. []
Q3: Has this compound demonstrated efficacy in inhibiting AC activity in cardiac tissue?
A: Yes, this compound has been shown to inhibit cardiac AC activity in both wild-type and AC5 knockout mice with similar potencies. [] This finding suggests that this compound's cardiac effects may not be solely attributable to AC5 inhibition. []
Q4: Beyond cardiac tissue, are there other systems where this compound's effects have been investigated?
A: Research suggests that this compound might play a role in renin release from juxtaglomerular cells. Studies indicate that by inhibiting AC5, this compound can block the increase in both cAMP formation and renin release typically stimulated by reduced intracellular calcium levels. []
Q5: What are the implications of the limited isoform selectivity of this compound for research?
A: The modest selectivity of this compound for AC5 highlights the need for caution when interpreting results from studies utilizing this compound. [, ] It also underscores the ongoing need for the development of more highly selective AC inhibitors to facilitate a deeper understanding of the distinct roles of individual AC isoforms in various physiological and pathological processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



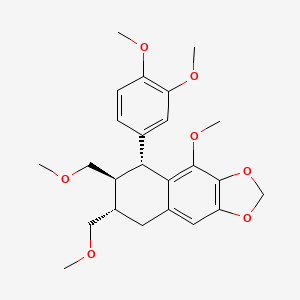
![[(2R,3R,4S,5R)-5-(acetyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-hydroxyoxan-2-yl]oxy-3-hydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxolan-2-yl]methyl (E)-3-phenylprop-2-enoate](/img/structure/B1678943.png)

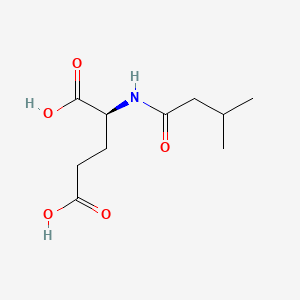
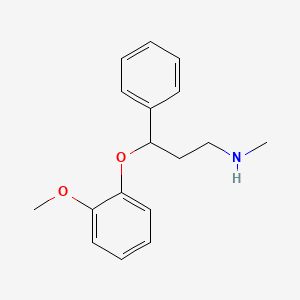
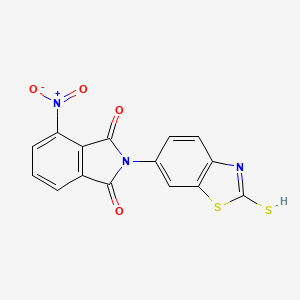
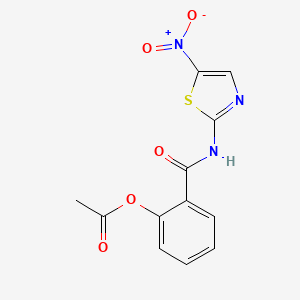
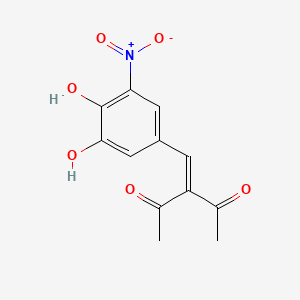
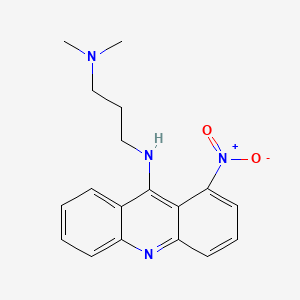

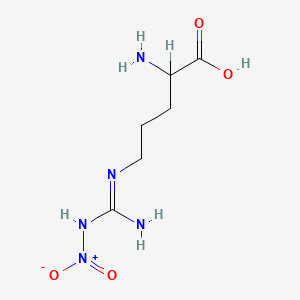
![2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid](/img/structure/B1678961.png)
